molecular formula C15H11NO2S B1462946 4-(4-Phenoxyphenyl)thiazol-2-ol CAS No. 925002-58-0

4-(4-Phenoxyphenyl)thiazol-2-ol

Cat. No.: B1462946
CAS No.: 925002-58-0
M. Wt: 269.3 g/mol
InChI Key: MYYIVTKKJNTBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenoxyphenyl)thiazol-2-ol is a useful research compound. Its molecular formula is C15H11NO2S and its molecular weight is 269.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-phenoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-15-16-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYIVTKKJNTBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Phenoxyphenyl)thiazol-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by various research findings.

Chemical Structure and Properties

The compound features a thiazole ring attached to a phenoxyphenyl moiety, which contributes to its biological activity. The thiazole structure is known for its role in various pharmacological applications, while the phenoxy group can enhance lipophilicity and bioactivity.

Antioxidant Activity

Research indicates that thiazole derivatives exhibit notable antioxidant properties. For instance, compounds with hydroxyl groups on the phenyl ring have shown increased radical scavenging abilities. In comparative studies, certain thiazole derivatives demonstrated superior antioxidant activity compared to ascorbic acid, highlighting their potential in preventing oxidative stress-related diseases .

CompoundIC50 (µM)Comparison to Ascorbic Acid
This compound1.541.34 times better

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that thiazole derivatives can inhibit cyclooxygenase enzymes, which play a critical role in inflammation. For example, specific substitutions on the thiazole ring were found to enhance inhibitory potency against cyclooxygenase, suggesting that this compound may be effective in treating inflammatory conditions .

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. Studies have reported that certain derivatives exhibit strong activity against various bacterial strains. The presence of the phenoxy group appears to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against pathogens .

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study conducted by Lin et al. demonstrated that compounds with multiple hydroxyl groups on the phenyl ring showed significant antioxidant activity. The research concluded that structural modifications could lead to enhanced biological effects .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms of thiazole derivatives revealed that this compound effectively inhibited prostaglandin synthesis in vitro, suggesting a potential therapeutic application in inflammatory diseases .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent positioning on the thiazole ring for maximizing antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Phenoxyphenyl)thiazol-2-ol
Reactant of Route 2
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4-(4-Phenoxyphenyl)thiazol-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.